molecular formula C19H17ClN2O3S B15099264 (5Z)-2-[(2-chlorophenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[(2-chlorophenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B15099264
M. Wt: 388.9 g/mol
InChI Key: OEJXGCBZXRBGAJ-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-2-[(2-chlorophenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a complex organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone ring substituted with a chlorophenyl group and a benzylidene group with ethoxy and methoxy substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(2-chlorophenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chloroaniline with 4-ethoxy-3-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the thiazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(2-chlorophenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the imine group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-2-[(2-chlorophenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-2-[(2-chlorophenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: A compound with a similar methoxy group but different overall structure and properties.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: Shares some structural similarities but differs significantly in its chemical behavior and applications.

Uniqueness

(5Z)-2-[(2-chlorophenyl)amino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one is unique due to its combination of a thiazolone ring with specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17ClN2O3S

Molecular Weight

388.9 g/mol

IUPAC Name

(5Z)-2-(2-chlorophenyl)imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17ClN2O3S/c1-3-25-15-9-8-12(10-16(15)24-2)11-17-18(23)22-19(26-17)21-14-7-5-4-6-13(14)20/h4-11H,3H2,1-2H3,(H,21,22,23)/b17-11-

InChI Key

OEJXGCBZXRBGAJ-BOPFTXTBSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3Cl)S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.